

# N-Nitroso-Atenolol: A Comprehensive Technical Review of its Physicochemical Properties and Stability

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## Compound of Interest

Compound Name: *N-nitroso-atenolol*

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## Introduction

**N-nitroso-atenolol** is a nitrosamine impurity of atenolol, a widely prescribed beta-blocker for cardiovascular conditions. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic properties. This technical guide provides a detailed overview of the available information on the physicochemical properties and stability of **N-nitroso-atenolol**, intended to assist researchers, scientists, and drug development professionals in understanding and controlling this impurity.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **N-nitroso-atenolol** is crucial for developing analytical methods, designing formulation strategies, and assessing its fate and transport. While experimental data for some properties are limited, a combination of available data and computed values are summarized below.

Property	Value	Data Source Type
IUPAC Name	2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide	Computed
CAS Number	134720-04-0	Experimental
Molecular Formula	C <sub>14</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub>	Experimental
Molecular Weight	295.33 g/mol	Experimental
Appearance	White to Off-White Solid	Experimental
Melting Point	Data not available. For comparison, the melting point of the parent drug, atenolol, is reported to be between 152 °C and 156.5 °C. <a href="#">[1]</a>	Not Available
pKa	Data not available. The pKa of the secondary amine in the parent drug, atenolol, is approximately 9.4. <a href="#">[2]</a>	Not Available
LogP (XLogP3)	0.9	Computed
Solubility	Soluble in Ethanol, Methanol, and DMSO. <a href="#">[3]</a> <a href="#">[4]</a> Poor aqueous solubility is suggested. <a href="#">[5]</a>	Experimental
UV Absorption (λ <sub>max</sub> )	229 nm	Experimental

## Stability Profile

The stability of **N-nitroso-atenolol** is a critical factor in ensuring the safety and quality of atenolol-containing drug products. Its formation is known to be influenced by various factors, and understanding its degradation behavior is essential for setting appropriate storage conditions and shelf-life.

**N-nitroso-atenolol** can form when atenolol interacts with nitrosating agents, particularly under acidic conditions, with contributing factors including heat and moisture.[6]

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule. While specific forced degradation studies on **N-nitroso-atenolol** are not readily available in the public domain, studies on the parent drug, atenolol, provide some insights. Atenolol has been shown to degrade under acidic, basic, oxidative, and photolytic conditions.[7] One study indicated that exposing an atenolol drug product to ambient heat and UV stress for 30 days did not lead to a significant change in the concentration of **N-nitroso-atenolol**. [5] However, comprehensive studies on the degradation kinetics and pathways of **N-nitroso-atenolol** itself are lacking.

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **N-nitroso-atenolol** are essential for producing reference standards and conducting further research.

## Synthesis of N-Nitroso-Atenolol

A general method for the synthesis of N-nitroso derivatives of beta-blockers, including atenolol, involves the reaction of the parent drug with sodium nitrite in an acidic solution (e.g., HCl solution).[8][9] A detailed, step-by-step protocol for the synthesis of **N-nitroso-atenolol** for use as an analytical standard is not explicitly detailed in the reviewed literature. However, the general procedure would involve:

- Dissolving atenolol in a suitable acidic medium.
- Cooling the solution to a low temperature (e.g., 0-5 °C).
- Slowly adding a solution of sodium nitrite while maintaining the low temperature and stirring.
- Monitoring the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
- Once the reaction is complete, quenching the reaction and extracting the **N-nitroso-atenolol** product.
- Purifying the product using techniques such as column chromatography.

- Characterizing the purified product to confirm its identity and purity (e.g., using NMR, MS, and HPLC).

## Analytical Method for Quantification

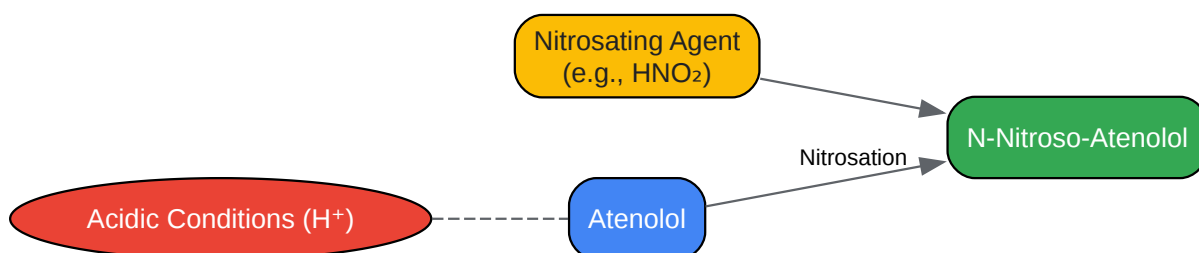
A sensitive and validated LC-MS/MS method for the quantification of **N-nitroso-atenolol** in active pharmaceutical ingredients (APIs) and finished products has been developed.[6]

- Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol containing 0.1% formic acid.[6]
- Ionization: Positive-mode electrospray ionization (ESI).[6]
- Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecular ion  $[M+H]^+$  at  $m/z$  296 to major product ions at  $m/z$  222 and 145.[6]
- Standard Preparation: Individual stock solutions of **N-nitroso-atenolol** are prepared in methanol and further diluted to create calibration standards.[6]

## Visualizations

### Formation Pathway of N-Nitroso-Atenolol

The formation of **N-nitroso-atenolol** from its parent drug, atenolol, in the presence of a nitrosating agent is a key reaction.

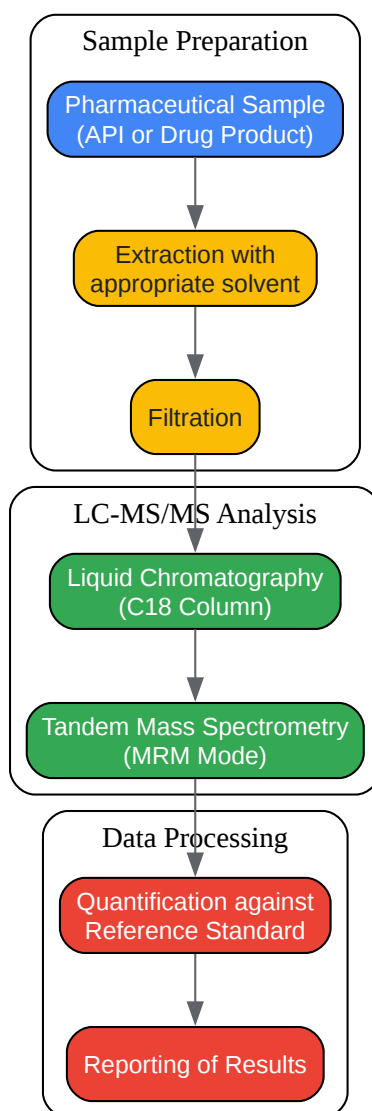


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Caption: Formation of **N-Nitroso-Atenolol** from Atenolol.

## General Experimental Workflow for N-Nitroso-Atenolol Analysis

The following diagram illustrates a typical workflow for the analysis of **N-nitroso-atenolol** in a pharmaceutical sample.



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Caption: Workflow for **N-Nitroso-Atenolol** Analysis.

## Conclusion

This technical guide summarizes the current knowledge on the physicochemical properties and stability of **N-nitroso-atenolol**. While significant progress has been made in the development of analytical methods for its detection and quantification, there remains a notable gap in the availability of comprehensive experimental data for its physicochemical properties and a detailed understanding of its degradation pathways and kinetics. Further research in these areas is crucial for a more complete risk assessment and the development of robust control strategies to ensure the safety and quality of atenolol-based pharmaceuticals. The provided information, protocols, and visualizations serve as a valuable resource for professionals working to mitigate the risks associated with this nitrosamine impurity.

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